molecular formula C13H14N4O B6418588 N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105240-97-8

N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6418588
CAS No.: 1105240-97-8
M. Wt: 242.28 g/mol
InChI Key: DDQCERBMPZOTCU-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly referred to as 4-CMC, is a synthetic molecule that is used in a variety of scientific research applications. It is an organic compound, and is an analog of the well-known compound 4-methylphenylpiperazine (mCPP), which is an agonist of the 5-HT2A serotonin receptor. 4-CMC has been studied extensively in the laboratory, and is a useful tool for scientists to study the effects of serotonin in the body.

Scientific Research Applications

4-CMC has been studied extensively in the laboratory, and is a useful tool for scientists to study the effects of serotonin in the body. It has been used to study the effects of serotonin on the central nervous system, as well as to study the effects of serotonin on behavior. Additionally, it has been used to study the effects of serotonin on various mental disorders, such as depression, anxiety, and bipolar disorder. It has also been used to study the effects of serotonin on learning and memory.

Mechanism of Action

4-CMC works by binding to the 5-HT2A serotonin receptor, which is located in the brain. When the compound binds to the receptor, it activates the receptor, which in turn triggers a cascade of biochemical reactions in the body. These reactions lead to the release of neurotransmitters, such as serotonin, which can influence mood, behavior, and cognition.
Biochemical and Physiological Effects
4-CMC has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of the neurotransmitter serotonin in the brain. It has also been shown to increase levels of the neuropeptide oxytocin, which is involved in social bonding and emotion regulation. Additionally, 4-CMC has been shown to have an antidepressant effect in animal studies.

Advantages and Limitations for Lab Experiments

4-CMC has several advantages for laboratory experiments. It is a relatively stable compound, and is easy to synthesize in the laboratory. Additionally, it is a potent agonist of the 5-HT2A serotonin receptor, which makes it a useful tool for studying the effects of serotonin on the brain. However, 4-CMC also has some limitations. It is a synthetic compound, which means that there is a risk of toxicity when it is used in laboratory experiments. Additionally, it is not approved for human use, which means that it cannot be used to study the effects of serotonin in humans.

Future Directions

There are a variety of potential future directions for research on 4-CMC. One potential direction is to study the effects of 4-CMC on various mental disorders, such as depression, anxiety, and bipolar disorder. Additionally, 4-CMC could be studied to determine its potential as a therapeutic agent for these disorders. Another potential direction is to study the effects of 4-CMC on learning and memory. Additionally, 4-CMC could be studied to determine its potential as a nootropic agent. Finally, 4-CMC could be studied to determine its potential as a drug for the treatment of addiction.

Synthesis Methods

4-CMC can be synthesized in a variety of ways, including through a reaction between 1-cyclopropyl-4-methyl-1H-1,2,3-triazole-4-carboxamide and 4-methylphenylmagnesium bromide in anhydrous dimethoxyethane. This reaction yields the desired compound in approximately 80% yield. Other synthesis methods include the reaction of 1-cyclopropyl-4-methyl-1H-1,2,3-triazole-4-carboxamide with 4-methylphenylmagnesium bromide in anhydrous dimethoxyethane, and the reaction of 4-methylphenylmagnesium bromide with 1-cyclopropyl-4-methyl-1H-1,2,3-triazole-4-carboxamide in anhydrous dimethoxyethane.

Properties

IUPAC Name

N-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-2-6-11(7-3-9)17-8-12(15-16-17)13(18)14-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQCERBMPZOTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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